Sphingolipid E (CAS 110483-07-3) is a synthetic pseudo-ceramide, specifically designed as a structural and functional analog of the naturally occurring Ceramide NS (Type 2). Unlike heterogeneous mixtures of ceramides extracted from natural sources, Sphingolipid E is a single, defined chemical entity, N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide. This defined structure is critical for its role in cell signaling research, where it is used to investigate ceramide-mediated pathways such as apoptosis, cell cycle regulation, and differentiation. Its synthetic nature ensures high purity and batch-to-batch consistency, which are essential for reproducible experimental outcomes.
Substituting Sphingolipid E with crude natural ceramide mixtures or short-chain analogs like C2-ceramide can compromise experimental validity. Natural extracts contain a variety of ceramides with different acyl chain lengths, leading to inconsistent biological activity and poor reproducibility. Short-chain, water-soluble analogs such as C2-ceramide, while useful for establishing general principles, do not fully replicate the biophysical properties and membrane interactions of endogenous long-chain ceramides. Since ceramide function is tightly linked to its ability to form specific microdomains in cell membranes, structural fidelity is paramount. Using a precisely defined long-chain analog like Sphingolipid E is therefore critical for studies where the specific effects of Ceramide NS are being investigated or where consistency is a primary concern.
Sphingolipid E is a single molecular species with a defined formula (C37H75NO4) and molecular weight (598.01 g/mol). This contrasts with natural ceramide preparations, which are complex mixtures of homologs with varying N-acyl chain lengths (typically C16 to C26). The use of a single, high-purity compound eliminates a significant source of experimental variability, ensuring that observed biological effects are attributable to a known molecular structure.
| Evidence Dimension | Compositional Purity |
| Target Compound Data | Single peak corresponding to C37H75NO4 (Purity typically >98%) |
| Comparator Or Baseline | Natural Ceramide Mixture: Multiple peaks corresponding to a distribution of C16-C26+ ceramides |
| Quantified Difference | Qualitatively different; single entity vs. multi-component mixture |
| Conditions | Standard analytical characterization (e.g., LC-MS, HPLC) |
This ensures high batch-to-batch consistency and allows for unambiguous structure-activity relationship studies, which is impossible with undefined mixtures.
Sphingolipid E is a synthetic analog of Ceramide NS, which contains a non-hydroxy fatty acid (palmitic acid) and a sphingosine base. This structure is fundamentally different from short-chain analogs like C2-ceramide (N-acetyl-sphingosine), which are commonly used as research tools. While C2-ceramide is cell-permeable, its short acyl chain alters its physicochemical properties, potentially leading to non-physiological effects. The long (C16) saturated acyl and ether chains of Sphingolipid E are designed to more accurately mimic the membrane integration and signaling behavior of endogenous long-chain ceramides.
| Evidence Dimension | N-Acyl and Backbone Chain Length |
| Target Compound Data | C16 (palmitoyl) N-acyl chain; C16 ether-linked chain |
| Comparator Or Baseline | C2-Ceramide: C2 (acetyl) N-acyl chain |
| Quantified Difference | 14-carbon difference in N-acyl chain length |
| Conditions | Chemical structure comparison |
For studies on lipid raft formation, membrane fluidity, or skin barrier function, using a long-chain analog provides a more biologically relevant model than short-chain substitutes.
The biological activity of sphingolipids is highly structure-dependent. For instance, sphingosine, the backbone of natural ceramides, is a potent inhibitor of Protein Kinase C (PKC). In contrast, its metabolic product, sphingosine-1-phosphate (S1P), is a pro-survival signaling molecule. The pro-apoptotic activity of ceramides is also stereospecific, with different chiral C2-ceramides inducing varied levels of sphingosine accumulation and cell cycle arrest. Procuring a specific, pure analog like Sphingolipid E allows researchers to probe these pathways with a defined molecular tool, avoiding the confounding effects of using a metabolic precursor like sphingosine or a less-defined mixture.
| Evidence Dimension | Bioactive Metabolite Profile |
| Target Compound Data | Acts as a specific Ceramide NS analog, minimizing off-target effects from precursors or related metabolites. |
| Comparator Or Baseline | Sphingosine: A direct PKC inhibitor and precursor to both pro-apoptotic ceramides and pro-survival S1P. |
| Quantified Difference | Functionally distinct roles in the sphingolipid rheostat (ceramide vs. sphingosine). |
| Conditions | Cellular sphingolipid metabolism and signaling. |
This allows for precise investigation of ceramide-specific signaling events without simultaneously activating pathways modulated by its metabolic precursors or derivatives.
For establishing baseline cellular responses to long-chain ceramides or in screening assays where batch-to-batch consistency is critical. The defined structure of Sphingolipid E ensures that results are comparable across experiments and over time, a key requirement for regulatory submissions or long-term research projects.
In studies of lipid raft formation, membrane phase behavior, or artificial membrane systems. The use of a specific, long-chain analog allows for precise control over the lipid composition, enabling researchers to isolate the specific contribution of a Ceramide NS-like molecule to membrane structure and function, which is not possible with short-chain analogs or mixtures.
As a reference standard or active component in the development of dermatological and cosmetic formulations aimed at mimicking the lipid composition of the stratum corneum. Its purity and structural similarity to endogenous Ceramide NS make it a suitable tool for in vitro skin models investigating barrier repair and hydration.